1-allylbenzo[cd]indol-2(1H)-one
Description
1-Allylbenzo[cd]indol-2(1H)-one is a synthetic derivative of the benzo[cd]indol-2(1H)-one scaffold, a tricyclic aromatic heterocycle with a fused benzannulated indole-lactam structure. This scaffold is amenable to diverse substitutions (e.g., polyamines, isoxazoles, sulfonamides) that modulate its biological activity, enabling applications in oncology, epigenetics, and enzyme inhibition . The allyl group may influence pharmacokinetic properties, such as membrane permeability and interaction with cellular transporters, though specific data on this derivative require further investigation.
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-prop-2-enylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C14H11NO/c1-2-9-15-12-8-4-6-10-5-3-7-11(13(10)12)14(15)16/h2-8H,1,9H2 |
InChI Key |
NMHQHMZVKWYGNQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Examples :
- Compound 15f: {1-[4-(3-(4-aminobutyl)aminopropyl)aminobutyl]}-[6-(1H-benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one .
- Homospermine Hybrid : Unsubstituted benzo[cd]indol-2(1H)-one conjugated to homospermine .
| Property | Compound 15f | Homospermine Hybrid |
|---|---|---|
| Target | Lysosomes via polyamine transporter (PTS) | Lysosomes |
| Activity | 82.5% inhibition of metastasis (1 mg/kg in vivo); autophagy/apoptosis crosstalk | 46.9% tumor inhibition; moderate antimetastatic activity |
| Imaging Utility | Strong lysosomal fluorescence | Not reported |
| Mechanism | Induces autophagy, apoptosis, and caspase activation | Triggers polyamine catabolism |
| Key Advantage | Dual function: therapeutic and imaging agent | Simpler structure with retained activity |
Insight : Polyamine chains enhance lysosomal targeting and cellular uptake, with compound 15f outperforming simpler conjugates in antimetastatic potency .
BET Bromodomain Inhibitors
Examples :
- Compound 6 : 6-(3,5-Dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one .
- Optimized Derivatives (e.g., 12, 13) : Cycloalkyl substituents at the R position .
| Property | Compound 6 | Cycloalkyl Derivatives (e.g., 12, 13) |
|---|---|---|
| Target | BRD4 Bromodomain | BRD4 Bromodomain |
| Activity | Temperature shift (TSA): 2.1°C; AlphaScreen IC50: ~1 µM | Reduced activity (TSA: 1.2–1.8°C) |
| Binding Mode | 3,5-Dimethylisoxazole mimics acetyl-lysine in KAc binding pocket | Enhanced hydrophobic interactions with WPF shelf residues |
| Key Advantage | Validated lead for BRD4 inhibition | Insights into SAR for hydrophobic interactions |
Insight : Substituents mimicking acetyl-lysine (e.g., dimethylisoxazole) are critical for BRD4 affinity, while bulkier groups reduce activity .
Aurora B Kinase Inhibitors
Example :
| Property | Compound 7e |
|---|---|
| Target | Aurora B kinase |
| Activity | IC50: <100 nM (enzyme assay); potent antitumor activity in vitro |
| Structure | Sulfonyl and tetrahydropyrrolyl groups at position 6 |
| Key Advantage | High specificity for Aurora B over other kinases |
Insight : Sulfonamide and heterocyclic substitutions at position 6 enhance kinase inhibition .
Sulfonamide Derivatives for TNF-α and mPTPB Inhibition
Examples :
| Property | Sulfonamide Derivatives |
|---|---|
| Target | TNF-α, Mycobacterium protein tyrosine phosphatase B (mPTPB) |
| Activity | IC50: ~10 µM (TNF-α); improved solubility and binding |
| Structure | Sulfonamide group at position 6 |
| Key Advantage | Dual applicability in inflammation and infectious diseases |
Insight : Sulfonamide groups improve solubility and enable interactions with polar enzyme pockets .
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